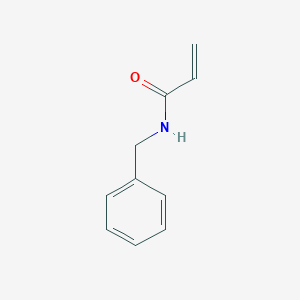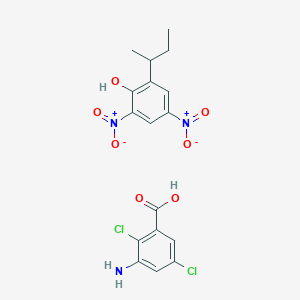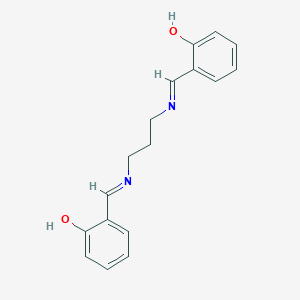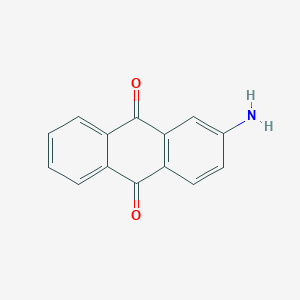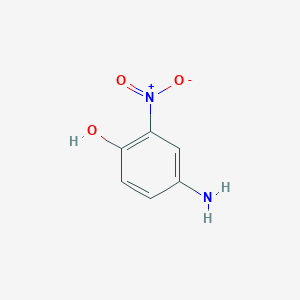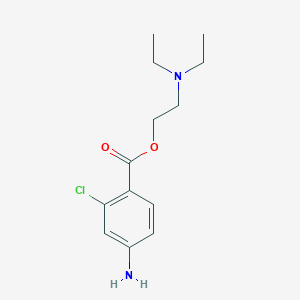
5,7-Dimethoxyflavanone
Descripción general
Descripción
5,7-Dimethoxyflavanone is a potential therapeutic agent and a polymethoxylated flavone isolated from Kaempferia Parviflora . It has been used for cataract prevention through the inhibition of matrix metalloproteinase-9 in lens epithelial cells . It also has biological activities, including anti-diabetes, anti-obesity, and anti-inflammation .
Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dimethoxyflavanone is 284.31 . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Suppressing Sarcopenia
5,7-Dimethoxyflavone (DMF) has been found to suppress sarcopenia, a muscle disease characterized by the loss of muscle mass and dysfunction with advancing age . DMF stimulates grip strength and exercise endurance, and also increases muscle mass and volume . It stimulates the phosphatidylinositol 3-kinase-Akt pathway, activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis .
Regulating Protein Turnover
DMF has been shown to regulate protein turnover. It reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Enhancing Mitochondria Function
DMF upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A along with the increase of relative mitochondrial DNA content . This suggests that DMF can enhance mitochondrial function.
Alleviating Inflammatory Responses
DMF has been found to alleviate inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels . This suggests that DMF has potential anti-inflammatory properties.
Inhibiting Ca2+ Signal-Mediated Cell-Cycle Regulation
5,7-Dimethoxyflavone has been found to inhibit Ca2+ signal-mediated cell-cycle regulation in yeast . This suggests that DMF could potentially be used in the development of small molecule inhibitors of Ca2+ -dependent signaling pathways.
Enhancing Barrier Function in Intestinal Cells
Research has shown that 5,7-Dimethoxyflavone enhances barrier function by increasing occludin and reducing claudin-2 in human intestinal Caco-2 cells . This suggests that DMF could potentially be used in the treatment of intestinal disorders.
Mecanismo De Acción
Target of Action
5,7-Dimethoxyflavone (DMF) is a major flavone found in Kaempferia parviflora . It primarily targets the phosphatidylinositol 3-kinase-Akt pathway , cytochrome P450 (CYP) 3As , and Breast Cancer Resistance Protein (BCRP) . These targets play crucial roles in protein synthesis, drug metabolism, and multidrug resistance, respectively .
Mode of Action
DMF interacts with its targets to bring about several changes. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, which in turn activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . DMF also inhibits CYP3As and BCRP, which are involved in drug metabolism and multidrug resistance .
Biochemical Pathways
DMF affects several biochemical pathways. It reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 . DMF also upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, leading to an increase in relative mitochondrial DNA content .
Pharmacokinetics
It is known that dmf is orally administered in mice at doses of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks . The impact of these properties on the bioavailability of DMF is yet to be determined.
Result of Action
DMF has several molecular and cellular effects. DMF alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBOKYTDSDNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908493 | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxyflavanone | |
CAS RN |
1036-72-2 | |
| Record name | 5,7-Dimethoxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 5,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 5,7-Dimethoxyflavanone has shown a diverse range of biological activities in in vitro studies, including:
- Antibacterial activity: It displayed activity against various bacteria, including Bacillus subtilis [, ], Escherichia coli [], and Staphylococcus aureus [].
- Antifungal activity: It showed significant activity against Aspergillus niger and Aspergillus flavus [].
- Antimutagenic activity: It suppressed umu gene expression of SOS response in Salmonella typhimurium TA1535/pSK1002 against the mutagen furylfuramide and also suppressed 2-amino-3,4-dimethylimidazo-[4,5-f]quinolone (MeIQ) and UV irradiation-induced SOS response [].
- Antioxidant activity: It exhibited strong antioxidant activities in DPPH radical scavenging assays [, ].
- Cytotoxicity: While showing less potency than other compounds from the same plant, it exhibited some cytotoxic activity against the A2780 human ovarian cancer cell line [].
ANone: 5,7-Dimethoxyflavanone is a flavanone, a class of flavonoids. Its structural characteristics are:
- Spectroscopic data: The structure is elucidated using various spectral analyses including UV-Vis, FTIR, NMR (1H and 13C), and Mass Spectrometry [, , , ].
A: The methylation pattern in 5,7-Dimethoxyflavanone, specifically the presence of methoxy groups at positions 5 and 7, is crucial for its biological activity. Studies have shown that methylation of flavonoids can significantly impact their properties, including their antioxidant, anti-inflammatory, and anticancer activities [, ]. The exact influence of the methylation pattern in 5,7-Dimethoxyflavanone on its various biological activities requires further investigation.
ANone: 5,7-Dimethoxyflavanone has been isolated from various plant sources, including:
- Abrus precatorius (root and leaf extracts) [, ]
- Piper caninum (stems) [, ]
- Polygonum persicaria []
- Polygonum limbatum (leaves) []
- Sozuku []
- Eucalyptus species (foliar glands) []
- Viscum album (twigs and leaves) []
- Piper methysticum (roots) [, ]
- Bauhinia variegata (bark) []
- Etlingera elatior (seeds) []
- Alpinia pricei (rhizomes) [, ]
- Oroxylum indicum (root bark) []
ANone: The diverse biological activities of 5,7-Dimethoxyflavanone make it a promising candidate for drug discovery, particularly in the following areas:
- Antimicrobial agents: Its antibacterial and antifungal properties could be explored for developing new treatments for infectious diseases [, ].
- Anticancer agents: While its cytotoxic activity might be less potent compared to other compounds, further research on its mechanisms and potential synergistic effects could contribute to the development of novel cancer therapies [].
- Anti-inflammatory and antioxidant agents: Its antioxidant and potential anti-inflammatory properties could be further investigated for developing treatments for inflammatory and oxidative stress-related diseases [, ].
ANone: Several research avenues can be pursued to further understand and exploit the therapeutic potential of 5,7-Dimethoxyflavanone:
- Mechanism of action: Detailed studies are needed to unravel the precise molecular mechanisms underlying its diverse biological activities [, ].
- In vivo studies: Further in vivo experiments are crucial to validate the in vitro findings, determine its efficacy in animal models, and assess its safety profile [, , ].
- Structure-activity relationship (SAR): Investigating the SAR by synthesizing and evaluating analogs of 5,7-Dimethoxyflavanone could help identify structural features critical for its activity and potentially lead to the development of more potent and selective derivatives [, ].
- Formulation and delivery: Developing suitable formulations and delivery systems could enhance its bioavailability and therapeutic efficacy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




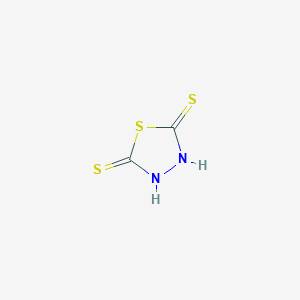

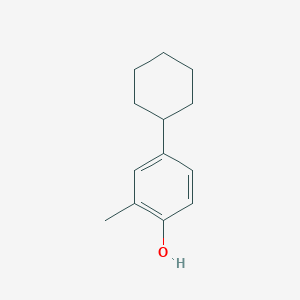
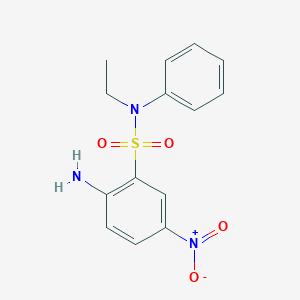
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
